
2-bromo-5-methoxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-bromo-5-methoxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide” is also known as BLU-667 or Pralsetinib . It is a highly efficient, selective RET (c-RET) inhibitor, with an IC50 value of 0.4 nM . It has effective inhibitory effects on some common RET (c-RET) oncogenic mutations .
Synthesis Analysis
While specific synthesis methods for this compound were not found, general methods for similar compounds involve catalytic protodeboronation of pinacol boronic esters utilizing a radical approach . This is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
The predicted boiling point of this compound is 799.1±60.0 °C, and its predicted density is 1.40±0.1 g/cm3 . It is soluble in DMSO at concentrations of ≥ 100 mg/mL (187.41 mM), but it is insoluble in water .Aplicaciones Científicas De Investigación
Synthesis and Antidopaminergic Properties
One study focused on the synthesis and evaluation of similar compounds for their antidopaminergic properties, suggesting potential applications in neuropsychiatric disorder treatment, such as antipsychotics. These compounds were analyzed for their affinity for dopamine D-2 receptors and their effect on behavioral responses in models of psychosis, indicating their relevance in researching new treatments for schizophrenia or bipolar disorder (Högberg et al., 1990).
Radiolabeling for PET Imaging
Another study described the synthesis of a radiolabeled compound for positron emission tomography (PET) imaging to target B-Raf(V600E) mutations in cancers. This research underscores the potential of such compounds in developing diagnostic tools or treatments targeting specific genetic mutations associated with various cancers (Wang et al., 2013).
Glucokinase Activation for Diabetes Treatment
Further research into benzamide derivatives explored their use as glucokinase activators, demonstrating potential applications in managing type 2 diabetes mellitus. These studies highlight the therapeutic value of these compounds in stimulating glucokinase activity, thereby enhancing glucose metabolism and offering a novel treatment approach for diabetes (Park et al., 2014).
Antiviral and Antimicrobial Applications
There is also evidence of such compounds being synthesized for antiviral and antimicrobial activities. For instance, derivatives have been tested for their efficacy against influenza viruses, suggesting their potential in developing new antiviral drugs (Hebishy et al., 2020).
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been used in the treatment of cancer cells, microbes, and various types of disorders in the human body .
Mode of Action
Compounds with similar structures often interact with their targets by binding to specific sites, thereby altering the function of the target molecules .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to changes in cellular function .
Result of Action
Similar compounds have been known to exert various biologically vital properties .
Propiedades
IUPAC Name |
2-bromo-5-methoxy-N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN4O2/c1-23-17(7-8-22-23)16-6-3-12(10-20-16)11-21-18(24)14-9-13(25-2)4-5-15(14)19/h3-10H,11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEAMQNFJGFYEJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)C3=C(C=CC(=C3)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

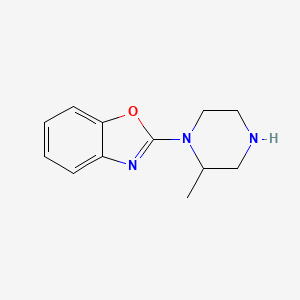
![6-chloro-N-[1-(4-chlorophenyl)cyclobutyl]pyridine-3-carboxamide](/img/structure/B2892377.png)
![N-Ethyl-N-[2-[2-methyl-3-(thiomorpholine-4-carbonyl)anilino]-2-oxoethyl]prop-2-enamide](/img/structure/B2892378.png)
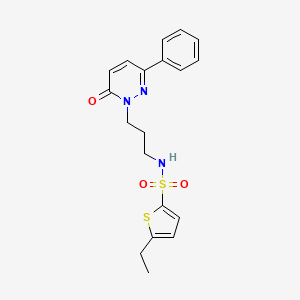
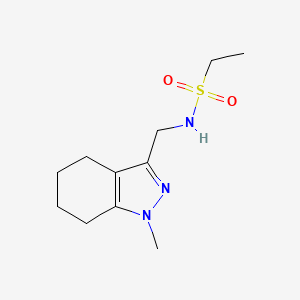
![(1-Oxa-spiro[2.3]hex-5-yl)-carbamic acid tert-butyl ester](/img/structure/B2892383.png)
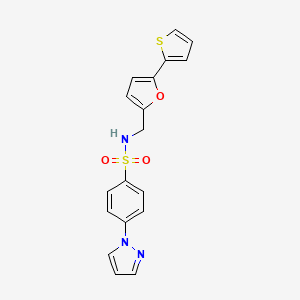
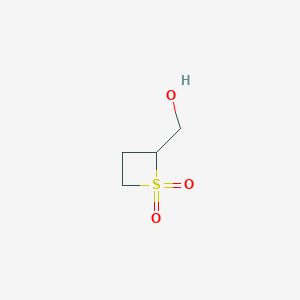
![2-(4-chlorophenoxy)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2892388.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-2,4-dimethylbenzamide](/img/structure/B2892389.png)
![N-(4-fluorophenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2892391.png)
![3-Methyl-4-oxo-4,6,7,8,9,10-hexahydrothieno[2',3':4,5]pyrimido[1,2-a]azepine-2-carboxylic acid](/img/structure/B2892394.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)urea](/img/structure/B2892396.png)
![N-[cyano(2,4-dimethoxyphenyl)methyl]furan-3-carboxamide](/img/structure/B2892397.png)